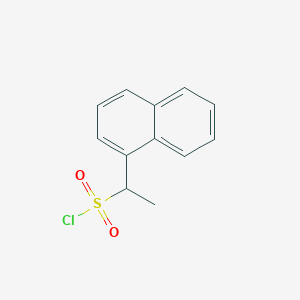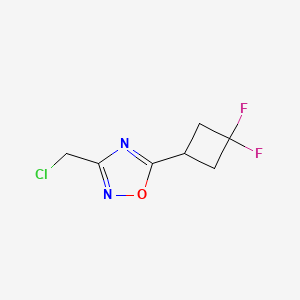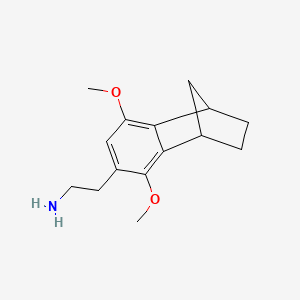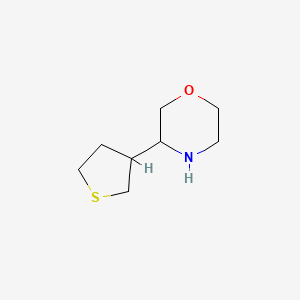![molecular formula C6H8F3N3 B13535208 2-[4-(Trifluoromethyl)-1H-imidazol-2-YL]ethanamine](/img/structure/B13535208.png)
2-[4-(Trifluoromethyl)-1H-imidazol-2-YL]ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Trifluoromethyl)-1H-imidazol-2-YL]ethanamine is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. The trifluoromethyl group attached to the imidazole ring enhances the compound’s chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Trifluoromethyl)-1H-imidazol-2-YL]ethanamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-(trifluoromethyl)imidazole with ethylamine in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Trifluoromethyl)-1H-imidazol-2-YL]ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole oxides.
Reduction: Reduction reactions can convert the imidazole ring to more saturated derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while substitution reactions can produce a variety of functionalized imidazole derivatives .
Scientific Research Applications
2-[4-(Trifluoromethyl)-1H-imidazol-2-YL]ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it useful in studying enzyme interactions and cellular processes.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound is used in the development of agrochemicals, pharmaceuticals, and materials science.
Mechanism of Action
The mechanism of action of 2-[4-(Trifluoromethyl)-1H-imidazol-2-YL]ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)-1H-imidazole: Shares the trifluoromethyl group but lacks the ethanamine side chain.
2-(Trifluoromethyl)imidazole: Similar structure but with the trifluoromethyl group at a different position.
2-(Trifluoromethyl)-1H-benzimidazole: Contains a benzimidazole core instead of an imidazole ring.
Uniqueness
2-[4-(Trifluoromethyl)-1H-imidazol-2-YL]ethanamine is unique due to the presence of both the trifluoromethyl group and the ethanamine side chain, which confer distinct chemical and biological properties. This combination enhances its versatility and effectiveness in various applications compared to similar compounds .
Properties
Molecular Formula |
C6H8F3N3 |
|---|---|
Molecular Weight |
179.14 g/mol |
IUPAC Name |
2-[5-(trifluoromethyl)-1H-imidazol-2-yl]ethanamine |
InChI |
InChI=1S/C6H8F3N3/c7-6(8,9)4-3-11-5(12-4)1-2-10/h3H,1-2,10H2,(H,11,12) |
InChI Key |
FFULJPCLPCYWDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=N1)CCN)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



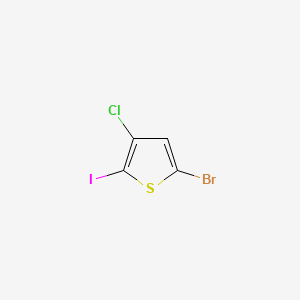
![3-Amino-3-(hydroxymethyl)spiro[3.3]heptan-1-ol hydrochloride](/img/structure/B13535135.png)

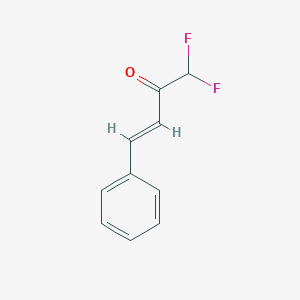


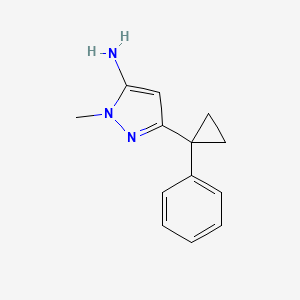
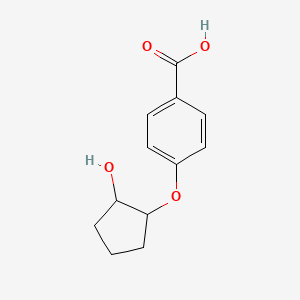
![7,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13535169.png)
